
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of CMA is not fully understood, but it is believed to involve the modulation of ion channels and receptors. CMA has been found to inhibit the activity of voltage-gated sodium channels and calcium channels, leading to a decrease in neuronal excitability. CMA has also been found to modulate the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
CMA has been found to have several biochemical and physiological effects. In cancer cells, CMA has been found to induce apoptosis and inhibit angiogenesis. In neuronal cells, CMA has been found to decrease neuronal excitability and increase inhibitory neurotransmission. CMA has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMA in lab experiments is its potent activity, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and improves the accuracy of the results. However, one of the limitations of using CMA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CMA. One direction is to further investigate its potential in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to understand the mechanism of action of CMA and to develop more efficient synthesis methods.
Synthesis Methods
CMA can be synthesized using a three-step process. The first step involves the reaction of 4-chloroaniline and 4-methoxy-N-methylsulfonylbenzenamine to form N-(4-chlorophenyl)-4-methoxy-N-methylsulfonylaniline. The second step involves the reaction of N-(4-chlorophenyl)-4-methoxy-N-methylsulfonylaniline with acetic anhydride to form N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide. The final step involves the purification of the compound using recrystallization.
Scientific Research Applications
CMA has shown potential in various scientific research applications, including cancer research, drug discovery, and neuroscience research. In cancer research, CMA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, CMA has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience research, CMA has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide involves the reaction of 4-chloroaniline with 4-methoxy-N-methylsulfonylbenzene-1,2-diamine to form N-(4-chlorophenyl)-4-methoxy-N-methylsulfonylbenzene-1,2-diamine, which is then reacted with acetic anhydride to form N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide.", "Starting Materials": [ "4-chloroaniline", "4-methoxy-N-methylsulfonylbenzene-1,2-diamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in sulfuric acid and cool the solution to 0-5°C.", "Step 2: Slowly add 4-methoxy-N-methylsulfonylbenzene-1,2-diamine to the solution while stirring.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.", "Step 4: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 5: Dissolve the precipitate in acetic anhydride and add sodium acetate.", "Step 6: Heat the mixture to 80-85°C and stir for 2-3 hours.", "Step 7: Cool the mixture to room temperature and pour it into ice-cold water.", "Step 8: Collect the precipitate by filtration and wash it with water.", "Step 9: Dry the product under vacuum to obtain N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide." ] } | |
CAS RN |
6226-01-3 |
Product Name |
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Molecular Formula |
C16H17ClN2O4S |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-9-7-14(8-10-15)19(24(2,21)22)11-16(20)18-13-5-3-12(17)4-6-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
JFUVSUWMLCNVKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
sequence |
G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)
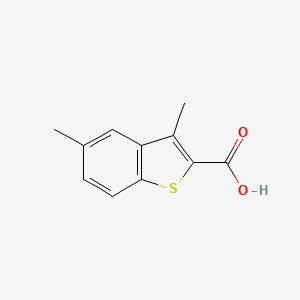
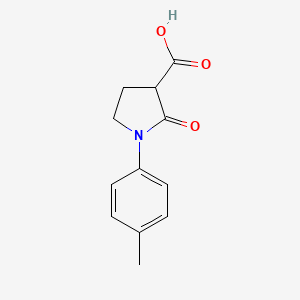
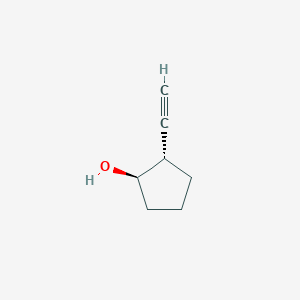




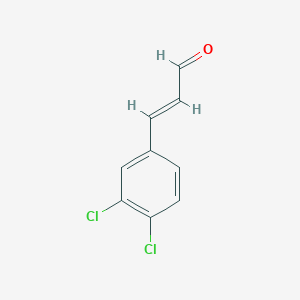
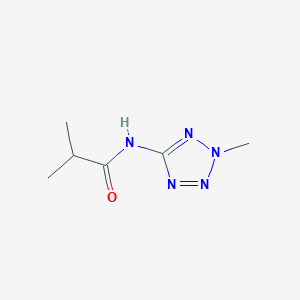

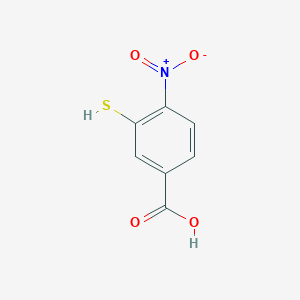
![2-chloro-1-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3385320.png)
